N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide
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Overview
Description
“N-([2,3’-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide” is an organic compound that features a bifuran moiety and a benzyloxyacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzyloxy group: This step usually involves the reaction of a benzyl alcohol derivative with an acylating agent.
Formation of the acetamide group: This can be done by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially leading to the formation of quinone-like structures.
Reduction: Reduction of the benzyloxy group can yield the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
“N-([2,3’-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with bifuran and benzyloxyacetamide groups may interact with enzymes or receptors, modulating their activity. The bifuran moiety could participate in π-π interactions, while the acetamide group might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-2-(methoxy)acetamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-(ethoxy)acetamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-(phenoxy)acetamide
Uniqueness
“N-([2,3’-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide” is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(13-22-11-14-4-2-1-3-5-14)19-10-16-6-7-17(23-16)15-8-9-21-12-15/h1-9,12H,10-11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURHAQMEFYLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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